4-(Trifluoromethyl)umbelliferyl phosphate disodium salt
Description
Properties
IUPAC Name |
disodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3O6P.2Na/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17;;/h1-4H,(H2,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCZARQEYVOTOS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OP(=O)([O-])[O-])OC(=O)C=C2C(F)(F)F.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585026 | |
| Record name | Disodium 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-17-8 | |
| Record name | Disodium 2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in many biochemical processes, including phosphate metabolism and signal transduction.
Mode of Action
This compound acts as a fluorogenic substrate for alkaline phosphatase. When the enzyme acts on this compound, it cleaves the phosphate group, resulting in the release of a fluorescent product. This fluorescence can be detected and quantified, providing a measure of the enzyme’s activity.
Pharmacokinetics
Its solubility in both dmso and water suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence is detected at an excitation wavelength of 410 nm and an emission wavelength of 503 nm in 0.1 M Tris pH 9.0, indicating that the compound’s fluorescence properties can be affected by pH. Additionally, the compound is stored at -20°C, suggesting that temperature can impact its stability.
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)umbelliferyl phosphate disodium salt plays a crucial role in biochemical reactions as a fluorogenic substrate for alkaline phosphatases. When hydrolyzed by these enzymes, it releases a fluorescent product, 4-(Trifluoromethyl)umbelliferone, which can be easily detected and quantified. This interaction allows researchers to measure enzyme activity with high precision. The compound’s fluorescence properties, with excitation at 410 nm and emission at 503 nm, make it suitable for various fluorescence-based assays.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for alkaline phosphatases. These enzymes are involved in dephosphorylation reactions, which are critical for regulating cellular signaling pathways, gene expression, and metabolism. By providing a measurable readout of enzyme activity, this compound helps researchers understand how changes in phosphatase activity affect cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with alkaline phosphatases. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the release of the fluorescent product, 4-(Trifluoromethyl)umbelliferone. This reaction is highly specific, allowing for accurate measurement of enzyme activity. The fluorescence signal generated provides insights into enzyme kinetics and the effects of various inhibitors or activators on phosphatase activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its fluorescence properties may degrade over extended periods. Long-term studies have shown that the compound remains effective for measuring enzyme activity, although periodic calibration may be necessary to ensure accuracy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal concentrations, the compound provides a reliable measure of alkaline phosphatase activity without causing adverse effects. At higher doses, there may be potential for toxicity or interference with other cellular processes. It is essential to determine the appropriate dosage to balance sensitivity and specificity while minimizing any negative impact on the organism.
Metabolic Pathways
This compound is involved in metabolic pathways related to phosphate metabolism. Alkaline phosphatases catalyze the hydrolysis of the phosphate group, releasing 4-(Trifluoromethyl)umbelliferone. This reaction is part of the broader metabolic processes that regulate phosphate homeostasis and cellular signaling. The compound’s interaction with these enzymes provides valuable insights into the regulation of metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its solubility and interaction with cellular components. The compound is soluble in both DMSO and water, allowing for easy incorporation into various experimental setups. Its distribution within cells is influenced by the presence of alkaline phosphatases, which localize to specific cellular compartments where dephosphorylation reactions occur.
Subcellular Localization
The subcellular localization of this compound is primarily determined by the distribution of alkaline phosphatases. These enzymes are often found in the plasma membrane, endoplasmic reticulum, and other organelles involved in phosphate metabolism. The compound’s activity is closely linked to these locations, providing a targeted measure of enzyme activity within specific cellular compartments.
Biological Activity
4-(Trifluoromethyl)umbelliferyl phosphate disodium salt (CAS No. 352525-17-8) is a fluorogenic substrate primarily utilized in biochemical assays, particularly for alkaline phosphatases. Its structural characteristics, including the trifluoromethyl group, contribute to its unique properties and biological activities. This article reviews the compound's biological activity, applications, and relevant research findings.
- Molecular Formula : C10H4F3Na2O6P
- Molecular Weight : 354.08 g/mol
- Synonyms : 4-(Trifluoromethyl)umbelliferyl phosphate; Disodium 4-(trifluoromethyl)umbelliferyl phosphate
The biological activity of this compound is primarily attributed to its role as a substrate for alkaline phosphatases. Upon enzymatic hydrolysis, it releases a fluorescent product that can be quantitatively measured, making it a valuable tool in various assays.
Biological Applications
-
Fluorogenic Substrate for Enzymes :
- Used extensively as a substrate for alkaline phosphatase, enabling sensitive detection in enzyme-linked immunosorbent assays (ELISA).
- The compound exhibits a significant increase in fluorescence upon cleavage by alkaline phosphatase, making it suitable for monitoring enzyme activity in real-time.
- Research on Protein Interactions :
-
Potential Therapeutic Applications :
- Investigated for its potential use in therapeutic settings due to its ability to interact with various biological targets. The trifluoromethyl group may enhance lipophilicity and metabolic stability, which are advantageous traits in drug development.
Study 1: Enzyme Activity Assays
A study demonstrated the use of this compound as a substrate for measuring alkaline phosphatase activity. The fluorescence intensity was directly proportional to enzyme concentration, indicating its effectiveness in quantitative assays .
Study 2: Fragment-Based Drug Discovery
Research involving computational screening and NMR evaluation highlighted the compound's role in identifying novel inhibitors targeting the v-Src SH2 domain. The study reported promising results regarding binding affinity and specificity, suggesting potential pathways for therapeutic intervention .
Study 3: Comparative Analysis with Other Substrates
In comparative studies, 4-(trifluoromethyl)umbelliferyl phosphate was found to be more sensitive than traditional substrates like p-nitrophenyl phosphate. This enhanced sensitivity makes it a preferred choice for detecting low levels of alkaline phosphatase activity .
Data Table: Comparison of Substrates for Alkaline Phosphatase
| Substrate | Sensitivity (Fluorescence Increase) | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | High | 354.08 | 352525-17-8 |
| p-Nitrophenyl phosphate | Moderate | 261.25 | 586-89-0 |
| 4-Methylumbelliferyl phosphate | High | 300.1 | 22919-26-2 |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHFOP
- Molecular Weight : Approximately 354.08 g/mol
- CAS Number : 352525-17-8
The molecular structure features a core umbelliferone framework with a trifluoromethyl group at the para position relative to the hydroxyl group on the aromatic ring. The phosphate group is attached to the phenolic oxygen, forming a phosphate ester linkage. The trifluoromethyl group enhances the compound's electronic properties and stability, making it more reactive towards alkaline phosphatase (ALP) enzymes.
Enzymatic Assays
TFMUP is primarily used as a substrate for detecting and quantifying alkaline phosphatase activity, which is crucial in numerous biological processes including bone mineralization and cell signaling. The hydrolysis of TFMUP by ALP releases a highly fluorescent umbelliferone derivative, allowing for sensitive detection of enzyme activity through fluorescence spectroscopy.
Mechanism of Action :
The enzymatic reaction can be summarized as follows:
This reaction mechanism enables precise measurements of ALP activity, which is essential for various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs).
Interaction Studies
TFMUP has been employed in studies to understand enzyme kinetics and interactions. Variations in enzyme concentration and environmental conditions significantly affect the rate of hydrolysis, providing insights into enzyme behavior under different conditions. This application is crucial for optimizing assay conditions and improving sensitivity.
Diagnostic Applications
Due to its high sensitivity, TFMUP is utilized in clinical diagnostics to measure ALP levels in biological samples. Elevated ALP levels can indicate various medical conditions, including liver disease and bone disorders. The ability to detect these changes accurately can aid in early diagnosis and treatment monitoring.
Comparative Advantages
Compared to other fluorogenic substrates, TFMUP offers several advantages:
| Compound Name | Sensitivity | Unique Features |
|---|---|---|
| 4-Methylumbelliferyl phosphate disodium salt | Moderate | Commonly used but less sensitive than TFMUP |
| 6,8-Difluoro-umbelliferyl phosphate disodium salt | High | Enhanced fluorescence but different reactivity profile |
| 4-Nitrophenyl phosphate | Low | Non-fluorescent, widely used but lacks sensitivity |
The enhanced fluorescent properties of TFMUP due to the trifluoromethyl group make it more suitable for applications requiring high detection limits compared to its analogs.
Case Studies and Research Findings
Numerous studies have highlighted the utility of TFMUP in various research settings:
- Phosphatase Activity Measurement : A study demonstrated that TFMUP could effectively measure ALP activity in different tissue samples, confirming its reliability as a substrate for biochemical assays.
- Kinetic Studies : Researchers utilized TFMUP to investigate the kinetics of ALP under varying pH levels and temperatures, revealing critical insights into enzyme functionality that could inform therapeutic approaches.
- Clinical Diagnostics : In clinical settings, TFMUP has been employed to assess ALP levels in patients with suspected liver dysfunction, showcasing its potential as a diagnostic tool.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Disodium 4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl phosphate
- CAS Number : 352525-17-8
- Molecular Formula : C₁₀H₄F₃Na₂O₆P
- Molecular Weight : 354.09 g/mol (calculated from formula in )
- Structure : The compound features a umbelliferyl (coumarin) backbone substituted with a trifluoromethyl (-CF₃) group at the 4-position and a phosphate group at the 7-position, stabilized as a disodium salt.
Applications: This fluorogenic substrate is primarily used to detect phosphatase activity in biochemical assays. The trifluoromethyl group enhances photostability and may influence fluorescence properties compared to non-fluorinated analogs .
Comparison with Similar Compounds
4-Methylumbelliferyl Phosphate Disodium Salt (4-MUP)
- CAS Number : 22919-26-2
- Molecular Formula : C₁₀H₇Na₂O₆P
- Molecular Weight : 300.11 g/mol
- Fluorescence Properties :
- Key Differences :
- The methyl (-CH₃) group at the 4-position results in shorter excitation/emission wavelengths compared to the trifluoromethyl analog.
- 4-MUP is widely used due to its high sensitivity in fluorometric phosphatase assays, but its fluorescence may be less stable under prolonged light exposure than the trifluoromethyl variant .
p-Nitrophenyl Phosphate Disodium Salt (pNPP)
- CAS Number : 4264-83-9
- Molecular Formula: C₆H₄NO₆PNa₂·6H₂O
- Molecular Weight : 371.14 g/mol (hexahydrate)
- Detection Method: Colorimetric (yellow p-nitrophenol product, λabs = 405 nm).
- Key Differences: pNPP is a cost-effective, non-fluorescent substrate for phosphatases but has lower sensitivity compared to fluorogenic substrates like 4-MUP or the trifluoromethyl variant .
4-Methylumbelliferyl Pyrophosphate Diester Disodium Salt
4-Methylumbelliferyl Sulfate
- CAS Number: Not explicitly provided .
- Application : Targets sulfatases instead of phosphatases. Demonstrates the importance of the phosphate/sulfate group in enzyme specificity .
Comparative Data Table
| Compound | CAS Number | Molecular Weight (g/mol) | Detection Method | Enzyme Target | Sensitivity | Solubility |
|---|---|---|---|---|---|---|
| 4-(Trifluoromethyl)umbelliferyl Phosphate | 352525-17-8 | 354.09 | Fluorometric | Phosphatases | High | Water-soluble* |
| 4-MUP | 22919-26-2 | 300.11 | Fluorometric | Phosphatases | High | Water-soluble |
| pNPP | 4264-83-9 | 371.14 | Colorimetric (405 nm) | Phosphatases | Moderate | Water-soluble |
| 4-MUP Pyrophosphate Diester | 84282-11-1 | 538.25 | Fluorometric | Pyrophosphatases | High | Aqueous buffer |
*Inferred from structural similarity to 4-MUP.
Key Findings and Insights
Fluorogenic vs. Colorimetric Detection: Fluorogenic substrates (e.g., 4-MUP, trifluoromethyl variant) offer higher sensitivity than colorimetric ones (e.g., pNPP) due to lower background noise .
Enzyme Specificity :
- Phosphate-linked substrates (e.g., 4-MUP, trifluoromethyl variant) are phosphatase-specific, while sulfate analogs target sulfatases .
Preparation Methods
Core Structural Assembly
The synthesis of TFMUP-Na₂ involves two primary stages:
- Preparation of 4-(Trifluoromethyl)umbelliferone (TFMU) :
- TFMU serves as the phenolic precursor. It is synthesized via Pechmann condensation, where 4-(trifluoromethyl)resorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions.
- Alternative routes employ trifluoromethylation of umbelliferone derivatives using CF₃I or CF₃SO₂Na, though yields are substrate-dependent.
- Phosphorylation of TFMU :
Reaction Scheme:
$$
\text{TFMU} + \text{POCl}3 \xrightarrow{\text{pyridine}} \text{TFMU-phosphate intermediate} \xrightarrow{\text{H}2\text{O, NaOH}} \text{TFMUP-Na}_2
$$
Optimization and Yield Considerations
- Solvent Systems : Anhydrous pyridine or dimethylformamide (DMF) are preferred for phosphorylation to minimize side reactions.
- Temperature Control : Maintaining temperatures below 10°C during POCl₃ addition prevents decomposition of the trifluoromethyl group.
- Purification : Crude products are purified via column chromatography (silica gel, eluent: CH₃CN/H₂O) or recrystallization from ethanol/water mixtures.
Table 1: Typical Reaction Conditions and Yields
| Parameter | Value/Detail | Source |
|---|---|---|
| Phosphorylation Agent | POCl₃ (3.5 equiv) | |
| Reaction Time | 6–8 hours | |
| Yield (Crude) | 65–75% | |
| Final Purity (HPCE) | ≥90% |
Analytical Characterization
Structural Confirmation
- ¹H-NMR : Key peaks include:
- Fluorescence Spectroscopy :
Purity Assessment
- High-Performance Capillary Electrophoresis (HPCE) :
- Mass Spectrometry :
Industrial-Scale Production Challenges
Patent Restrictions
- Commercial synthesis is constrained by undisclosed patents, limiting access to proprietary protocols.
- Alternative substrates like 4-methylumbelliferyl phosphate (4-MUP) dominate market availability due to fewer regulatory barriers.
Applications in Biochemical Assays
Alkaline Phosphatase Detection
Novel Applications
- Lipid Metabolism Studies : Serves as a substrate for phospholipase A₂ (PLA₂) in low-background fluorometric assays.
- Drug Screening : Used to evaluate inhibitors of tyrosine phosphatases in cancer research.
Comparative Analysis with Analogous Substrates
Table 2: Substrate Performance Metrics
| Substrate | λₑₓ/λₑₘ (nm) | Detection Limit (ALP) | pH Optimum |
|---|---|---|---|
| TFMUP-Na₂ | 410/503 | 0.01 U/L | 9.0–10.5 |
| 4-MUP | 364/448 | 0.05 U/L | 10.3 |
| p-Nitrophenyl phosphate | 405/- | 0.1 U/L | 10.0 |
Data compiled from.
Q & A
Basic Research Questions
Q. What are the optimal pH and buffer conditions for using 4-(Trifluoromethyl)umbelliferyl phosphate disodium salt in phosphatase assays?
- Methodological Answer : The substrate exhibits fluorescence at λex 319 nm / λem 384 nm (pH 9.0) and λex 360 nm / λem 449 nm after enzymatic hydrolysis. For phosphatase activity assays, use alkaline buffers (e.g., pH 9.0) to maximize fluorescence intensity. Tris or carbonate buffers are recommended due to their compatibility with fluorogenic detection. Pre-warm the substrate to 37°C to ensure kinetic consistency .
Q. How does the fluorescence profile of this substrate compare to chromogenic phosphatase substrates like 4-nitrophenyl phosphate (4-NPP)?
- Methodological Answer : Unlike chromogenic substrates (e.g., 4-NPP, which releases yellow 4-nitrophenol detectable at 405 nm), this fluorogenic substrate enables real-time, continuous monitoring of enzyme activity with higher sensitivity (detection limits up to 0.1 mU/mL). Fluorescence avoids interference from turbid samples, making it suitable for cell lysates or complex biological matrices. However, calibration with a standard curve is critical due to pH-dependent emission shifts .
Q. What controls are essential when using this substrate to validate phosphatase specificity?
- Methodological Answer : Include:
- Negative controls : Heat-inactivated enzymes or reactions lacking the enzyme.
- Inhibitor controls : Add phosphatase inhibitors (e.g., sodium orthovanadate for tyrosine phosphatases) to confirm signal suppression.
- Substrate-only blanks to account for autofluorescence.
Validate specificity using recombinant phosphatases or purified isoforms to rule out cross-reactivity with non-target hydrolases .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data when using this substrate in multi-enzyme systems?
- Methodological Answer : Contradictions may arise from competing enzymatic activities (e.g., ATPases or sulfatases). To address this:
- Couple assays with selective inhibitors : Use 10 mM EDTA to chelate metal-dependent phosphatases or tartrate for acid phosphatase inhibition.
- Fractionate samples : Separate enzymes via size-exclusion chromatography or differential centrifugation.
- Validate with orthogonal methods : Confirm results using MALDI-TOF MS to detect hydrolyzed product (4-trifluoromethylumbelliferone) .
Q. What strategies enhance detection sensitivity in low-activity phosphatase samples?
- Methodological Answer :
- Signal amplification : Use secondary enzyme-coupled systems (e.g., alkaline phosphatase-conjugated antibodies in ELISA-like setups).
- Prolong incubation times : Extend reactions to 24–48 hours at 4°C to accumulate fluorescent product without enzyme denaturation.
- Optimize optics : Employ time-resolved fluorescence or photon-counting detectors to reduce background noise.
- Pre-concentrate samples : Ultrafiltration (10 kDa cutoff) to enrich low-abundance phosphatases .
Q. How can this substrate be integrated into high-throughput screening (HTS) for drug discovery?
- Methodological Answer :
- Microplate reader setup : Use black 384-well plates to minimize cross-talk.
- Automated dispensing : Ensure uniform substrate distribution (e.g., 50 µL/well at 0.5 mM concentration).
- Z’-factor validation : Confirm assay robustness (Z’ > 0.5) using positive (e.g., recombinant phosphatase) and negative controls.
- Quench protocols : Add 0.1 M NaOH to stabilize fluorescence post-reaction for delayed readings .
Data Contradiction and Validation
Q. How to address discrepancies between fluorogenic and colorimetric substrate results in the same enzyme preparation?
- Methodological Answer : Discrepancies may stem from:
- Enzyme processivity : Fluorogenic substrates may detect latent isoforms with higher affinity.
- Buffer interference : Colorimetric assays (e.g., 4-NPP) require high pH (10–11), which may denature certain phosphatases.
- Solution : Perform parallel assays under identical buffer conditions and normalize activity to protein concentration (Bradford assay). Use Michaelis-Menten kinetics to compare and values .
Fluorescence Parameters Table
| Condition | λex (nm) | λem (nm) | Notes |
|---|---|---|---|
| Substrate (pH 9.0) | 319 | 384 | Pre-hydrolysis baseline |
| Hydrolyzed product | 360 | 449 | Post-enzyme reaction, pH 9.0 |
| Hydrolyzed (pH 7.4) | 365 | 450 | Reduced intensity (~30%) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
